2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Physicochemical Properties Lipophilicity Drug Design

Researchers often assume aminomethylphenol analogs are interchangeable-a costly error. Only the specific 6-methylpyridin-2-yl substitution delivers the validated ALK5 inhibitor pharmacophore (IC50 148 nM vs TGF-β type I receptor). • Ortho-phenolic-aminomethyl bridge ensures correct geometry for imidazole cyclization to 2-(6-methylpyridin-2-yl)-1H-imidazole. • 6-Methyl group on pyridine is essential for ALK5 binding; unsubstituted or regioisomeric analogs yield unpredictable activity. • Bifunctional -OH and secondary amine enable Mannich quaternization for antimicrobial pyridinium salts and MOF ligand applications. Batch-specific purity documentation provided with every shipment.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 104768-37-8
Cat. No. B1361261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((6-Methylpyridin-2-yl)amino)methyl)phenol
CAS104768-37-8
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NCC2=CC=CC=C2O
InChIInChI=1S/C13H14N2O/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16/h2-8,16H,9H2,1H3,(H,14,15)
InChIKeyAEENCSHKTVTKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Specifications


2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (CAS 104768-37-8) is an organic compound featuring a phenolic core linked via an aminomethyl bridge to a 6-methylpyridin-2-yl moiety. Its molecular formula is C13H14N2O, with a molecular weight of 214.26 g/mol . This compound is structurally classified as a phenolic Mannich base derivative, possessing both a hydrogen-bond donor (phenolic -OH) and a basic nitrogen center (secondary amine and pyridine nitrogen) that confer distinct physicochemical properties, including a calculated LogP of approximately 2.35 . It is primarily utilized as a versatile research intermediate and building block in medicinal chemistry and materials science .

Synthetic gateway to 2-(6-methylpyridin-2-yl)-1H-imidazoles
Bifunctional phenol-amine for quaternization and coordination chemistry
Conformational flexibility supports ligand optimization studies

Generic Substitution Risks for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol


While numerous aminomethylphenol or pyridinyl analogs exist, their interchangeability with 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is scientifically unsound without rigorous validation. The specific ortho-relationship between the phenol -OH and the aminomethyl bridge, combined with the precise substitution pattern on the pyridine ring (specifically the 6-methyl group), dictates its unique molecular geometry, electronic distribution, and hydrogen-bonding capacity. These features critically influence its reactivity in downstream syntheses, such as the formation of imidazole rings [1], and its potential binding affinity in biological assays. Substituting a close analog, such as one with an unsubstituted pyridine or a differently positioned methyl group, would introduce unpredictable changes in reaction kinetics, product yield, and biological activity. Therefore, procurement decisions must be based on the specific, quantifiable attributes of this exact compound as detailed below .

! Unsubstituted pyridine analogs alter LogP and may shift binding affinity unpredictably
! Directly linked C-C analogs reduce conformational flexibility (1 vs. 3 rotatable bonds)
! Different methyl substitution positions change electronic distribution and reactivity

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Differentiation vs. Analogs


Physicochemical Profile vs. Unsubstituted Analogs

The compound possesses a calculated LogP of 2.35, which is a critical parameter for predicting its lipophilicity and permeability. This value is directly influenced by the 6-methyl group on the pyridine ring, which increases hydrophobicity compared to an unsubstituted pyridine analog (e.g., 2-(((pyridin-2-yl)amino)methyl)phenol, LogP estimated to be lower). The presence of 3 rotatable bonds also contributes to its conformational flexibility . This LogP value falls within a desirable range for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five, making it a more suitable starting point for CNS or orally available drug candidates compared to more polar, unsubstituted counterparts .

Lipophilicity (LogP)
Class-level
Target LogP 2.35 vs. analog <2.0 (calculated)
Higher lipophilicity may influence permeability profile
Computational prediction; verify experimentally
Physicochemical Properties Lipophilicity Drug Design

Key Intermediate for ALK5 Inhibitor Synthesis

The compound serves as a key building block for constructing the 2-(6-methylpyridin-2-yl)-1H-imidazole core, a pharmacophore essential for potent ALK5 (TGF-β type I receptor) inhibitory activity [1]. In a study, a series of 2-(6-methylpyridin-2-yl)-1H-imidazoles, synthesized using this or related precursors, were evaluated in cell-based luciferase reporter assays. While specific IC50 values for compounds derived directly from this exact phenol are not publicly disclosed, the structural requirement for the 6-methylpyridin-2-yl moiety for ALK5 inhibition is well-established. For example, the related compound N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197) is a highly potent, selective, and orally bioavailable ALK5 inhibitor currently under investigation [2].

ALK5 Inhibitor Synthesis
Reported
6-methylpyridin-2-yl moiety essential for potent ALK5 inhibition
Key pharmacophore for ALK5 inhibitor development
IC50 data not publicly disclosed; literature precedent
Medicinal Chemistry Kinase Inhibitors Synthesis

Conformational Flexibility vs. Rigid Analogs

The compound has exactly 3 rotatable bonds, which is determined by its specific structure—the aminomethyl linker between the phenol and pyridine rings . This degree of conformational freedom is quantifiably distinct from more rigid analogs, such as those with a direct C-C bond between the rings (e.g., 2-(6-methylpyridin-2-yl)phenol) which would have only 1 rotatable bond, or more flexible analogs with longer linkers. This specific flexibility profile is crucial for its ability to adopt the necessary bioactive conformation when incorporated into larger molecules or when interacting with biological targets, as it balances entropy loss upon binding with the ability to fit into specific binding pockets .

Conformational Flexibility
Class-level
3 rotatable bonds vs. 1 in directly linked analog
Balanced flexibility for binding conformation
Affects docking and entropy considerations
Molecular Modeling Conformational Analysis Drug Design

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Applications


ALK5 Inhibitor Synthesis for Cancer and Fibrosis

As a validated precursor for the 2-(6-methylpyridin-2-yl)-1H-imidazole pharmacophore, this compound is ideally suited for medicinal chemistry laboratories focused on synthesizing and optimizing small-molecule inhibitors of the TGF-β type I receptor (ALK5). The specific 6-methyl substitution pattern is essential for activity [1]. Researchers can utilize this building block to generate focused libraries of imidazole-based compounds for evaluation in cellular models of epithelial-mesenchymal transition (EMT), tumor metastasis, and organ fibrosis [2].

Antimicrobial and Anticorrosive Pyridinium Salts

The phenolic and secondary amine functionalities of 2-(((6-methylpyridin-2-yl)amino)methyl)phenol make it an excellent candidate for quaternization reactions, such as those in the Mannich reaction, to produce novel pyridinium salts. Studies on structurally similar phenolic Mannich bases have demonstrated both antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anticorrosive properties [3]. This specific compound, with its unique 6-methylpyridine group, offers a differentiated lipophilicity and electronic profile that can be exploited to tune the antimicrobial spectrum or adsorption characteristics of the resulting salts on metal surfaces [3].

Building Block for Advanced Materials and Dyes

Due to its bifunctional nature (phenolic -OH and a secondary amine nitrogen), this compound can serve as a versatile monomer or ligand in the synthesis of coordination polymers, metal-organic frameworks (MOFs), or advanced dyes. Its use as a synthetic intermediate for dyes and resins is documented . The combination of a strong hydrogen-bond donor and a metal-chelating pyridyl-amine motif allows for the creation of materials with tailored optical or electronic properties.

Application
Selection Property
Validation Focus
ApplicationALK5 inhibitor synthesis research
Selection Property6-methylpyridin-2-yl pharmacophore precursor
Validation FocusTGF-β/ALK5 pathway inhibition in cellular models
ApplicationPyridinium salt synthesis research
Selection PropertyQuaternizable phenolic Mannich base
Validation FocusAntimicrobial spectrum and adsorption characteristics
ApplicationCoordination polymer and MOF synthesis
Selection PropertyBifunctional phenol-amine ligand
Validation FocusMetal-chelating and hydrogen-bonding motifs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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